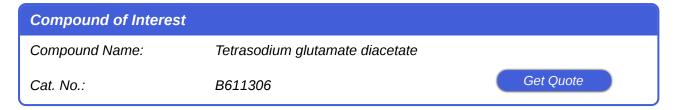


# Toxicological Profile of Tetrasodium Glutamate Diacetate for Research Applications: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tetrasodium Glutamate Diacetate** (GLDA) is a high-purity, versatile, and readily biodegradable chelating agent derived from the natural amino acid L-glutamic acid.[1][2] Its primary function is to form stable, water-soluble complexes with metal ions, thereby preventing their adverse effects on the stability and appearance of various formulations.[3] GLDA is increasingly utilized as a sustainable alternative to traditional chelating agents like EDTA and NTA in a wide array of applications, including cosmetics, personal care products, and industrial cleaners.[2] This technical guide provides an in-depth overview of the toxicological studies conducted on GLDA to support its use in research and development.

The safety of **Tetrasodium Glutamate Diacetate** has been assessed by the Expert Panel for Cosmetic Ingredient Safety (CIR), which concluded that it is safe for use in cosmetics in the present practices of use and concentration.[3] The toxicological profile of GLDA is well-characterized, with studies demonstrating low acute toxicity, a lack of skin and eye irritation, no skin sensitization, and no mutagenic potential.

# Data Presentation: Summary of Toxicological Studies



The following tables summarize the quantitative data from key toxicological studies on **Tetrasodium Glutamate Diacetate**.

**Table 1: Acute Toxicity** 

Study	Species	Route	LD50	Purity of Test Substance	Reference
Acute Oral Toxicity	Rat	Oral	> 2000 mg/kg bw	Not Specified	[4]
Acute Dermal Toxicity	Rat	Dermal	> 2000 mg/kg bw	Not Specified	[4]
Acute Inhalation Toxicity	Rat	Inhalation	> 4.2 mg/L air (4 hours)	Not Specified	[4]

**Table 2: Irritation and Sensitization** 

Study	Species	Results	Purity of Test Substance	Reference
Skin Irritation/Corrosio n	Not Specified	Causes severe skin burns	Not Specified	[4]
Eye Irritation/Corrosio n	Not Specified	Causes serious eye damage	Not Specified	[4]
Skin Sensitization	Not Specified	Does not sensitize human skin	Not Specified	[2]

### **Table 3: Genotoxicity**



Study	Test System	Metabolic Activatio n	<b>Concentr</b> ation	Result	Purity of Test Substanc e	Referenc e
Ames Test	S. typhimuriu m & E. coli	With and Without	Up to 5000 μ g/plate	Non- mutagenic	70.7%	
In Vitro Mammalia n Chromoso me Aberration Test	Chinese Hamster Lung Cells	With and Without	1825 and 3650 μg/ml	Weakly clastogenic	70.7%	_
In Vivo Mammalia n Erythrocyte Micronucle us Test	Mouse	N/A	Up to 400 mg/kg bw	Not genotoxic	70.7%	

**Table 4: Developmental Toxicity** 

Study	- Species	NOAEL (Maternal and Developmental )	Purity of Test Substance	Reference
Oral Developmental Toxicity	Rabbit	1000 mg/kg bw/d	87.3%	

### **Experimental Protocols and Workflows**

The following sections detail the methodologies for the key toxicological studies cited. The workflows are visualized using diagrams generated with Graphviz (DOT language).



### **Acute Oral Toxicity (Based on OECD Guideline 401)**

Methodology: The acute oral toxicity of **Tetrasodium Glutamate Diacetate** was assessed in rats. The study was likely conducted in accordance with OECD Guideline 401. A single high dose of the test substance was administered orally to a group of rats. The animals were observed for mortality and clinical signs of toxicity for a period of 14 days. Body weights were recorded at the start and end of the study. A gross necropsy was performed on all animals at the end of the observation period.

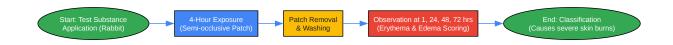


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Acute Oral Toxicity Experimental Workflow.

### Skin Irritation/Corrosion (Based on OECD Guideline 404)

Methodology: The skin irritation potential of **Tetrasodium Glutamate Diacetate** was evaluated, likely following OECD Guideline 404. A small amount of the test substance was applied to a shaved area of the skin of a rabbit under a semi-occlusive patch for a 4-hour exposure period. The skin was then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The reactions were scored according to a standardized grading system.



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Skin Irritation/Corrosion Experimental Workflow.

### **Eye Irritation/Corrosion (Based on OECD Guideline 405)**

Methodology: The eye irritation potential of **Tetrasodium Glutamate Diacetate** was assessed, likely following OECD Guideline 405. A small, measured amount of the test substance was instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control.



The eyes were examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation. The ocular reactions were scored using a standardized system.



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Eye Irritation/Corrosion Experimental Workflow.

# Skin Sensitization (Based on OECD Guideline 406 - Buehler Test)

Methodology: The skin sensitization potential of **Tetrasodium Glutamate Diacetate** was evaluated, likely using a method consistent with the Buehler Test (OECD Guideline 406). The study involves two phases: induction and challenge. During the induction phase, the test substance is applied topically to the skin of guinea pigs multiple times to induce a potential allergic response. After a rest period, the animals are challenged with a non-irritating concentration of the test substance. The skin is then observed for signs of an allergic reaction (erythema and edema) and compared to a control group.



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Skin Sensitization (Buehler Test) Experimental Workflow.

# Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

Methodology: The mutagenic potential of **Tetrasodium Glutamate Diacetate** was assessed using the Ames test, likely following OECD Guideline 471. Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli were exposed



to various concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix). The plates were incubated for 48-72 hours, and the number of revertant colonies (colonies that have mutated back to a state where they can produce their own histidine or tryptophan) were counted and compared to the control plates.



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Ames Test Experimental Workflow.

### Conclusion

The available toxicological data for **Tetrasodium Glutamate Diacetate** indicate a favorable safety profile for its intended applications. It exhibits low acute toxicity via oral, dermal, and inhalation routes. While classified as causing severe skin and eye damage, it is not a skin sensitizer. Genotoxicity studies show it is not mutagenic in the Ames test and not genotoxic in an in vivo micronucleus test, although it showed weak clastogenic potential at high concentrations in an in vitro chromosome aberration test. Developmental toxicity studies in rabbits did not show any adverse effects on maternal or fetal development at doses up to 1000 mg/kg bw/d. This comprehensive toxicological profile supports the safe use of **Tetrasodium Glutamate Diacetate** in research and product development when handled in accordance with appropriate safety protocols.

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